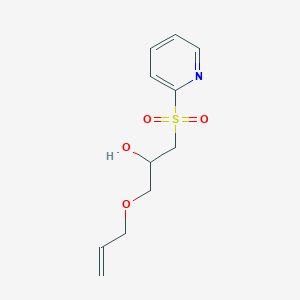
1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol, also known as APS, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a white crystalline powder with a molecular weight of 331.4 g/mol. APS belongs to the class of compounds known as sulfonylureas, which are widely used in the treatment of type 2 diabetes. However, APS has been found to have a range of other pharmacological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
作用机制
The exact mechanism of action of 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol is not fully understood. However, it is thought to act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and oxidative stress. This compound has been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in the regulation of inflammation and cancer. This compound has also been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In addition, this compound has been found to scavenge free radicals and reduce oxidative stress. This compound has also been investigated for its potential neuroprotective effects in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified by recrystallization. This compound has also been extensively studied for its pharmacological effects, making it a well-characterized compound for use in research. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
未来方向
There are several potential future directions for research on 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol. One area of interest is the potential use of this compound in the treatment of neurodegenerative disorders. This compound has been shown to have neuroprotective effects in vitro, and further studies are needed to investigate its potential use in vivo. Another area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. These analogs could have potential therapeutic applications in a range of diseases, including cancer and inflammation. Finally, further studies are needed to investigate the safety and toxicity of this compound in vivo, which will be important for its potential use as a therapeutic agent.
合成方法
1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-pyridinesulfonyl chloride with allyl alcohol in the presence of a base such as triethylamine. The resulting product is then treated with sodium borohydride to reduce the sulfonyl group to a sulfonamide. The final compound is purified by recrystallization from a suitable solvent.
科学研究应用
1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, this compound has been shown to have anti-oxidant properties by scavenging free radicals and reducing oxidative stress. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
1-prop-2-enoxy-3-pyridin-2-ylsulfonylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-2-7-16-8-10(13)9-17(14,15)11-5-3-4-6-12-11/h2-6,10,13H,1,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZPKFNASLDHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CS(=O)(=O)C1=CC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide](/img/structure/B5973294.png)
![N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide](/img/structure/B5973300.png)
![N-{3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5973313.png)
![2-(1-(2,2-dimethylpropyl)-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5973319.png)
![3-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzamide](/img/structure/B5973326.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B5973342.png)
![1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B5973356.png)
![5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5973376.png)
![2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5973377.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-ethyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B5973378.png)
![methyl 2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5973385.png)
![5-[(2-methyl-1H-indol-3-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5973392.png)
![6-(4-hydroxyphenyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5973401.png)
![2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973403.png)